1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid
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Overview
Description
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately, followed by their coupling.
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Azetidine Ring Formation: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids. Common reagents include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
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Triazole Ring Formation: : The triazole ring is often synthesized using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne. Copper(I) catalysts, such as copper(I) iodide (CuI), are commonly used to promote this reaction under mild conditions.
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Coupling of Azetidine and Triazole Rings: : The final step involves coupling the azetidine and triazole rings through a condensation reaction. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
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Biology: : It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
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Medicine: : The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for targeting specific biological pathways.
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Industry: : It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)piperidine-4-carboxylic acid
- 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Uniqueness
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of the Fmoc group, azetidine ring, and triazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 2503207-94-9) is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and biological research. This compound features a unique structural arrangement that includes a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a triazole moiety, which contribute to its diverse biological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure is pivotal in determining the compound's interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The triazole ring is particularly notable for its capacity to form stable complexes with metal ions, which can modulate enzymatic activities and signal transduction pathways. This interaction can lead to alterations in cellular functions and may affect processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid demonstrates activity against various bacterial strains. The mechanism is believed to involve inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The azetidine component may enhance the compound's ability to penetrate cellular membranes, allowing it to exert cytotoxic effects on tumor cells. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.
Biological Activity | Effect | Target |
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Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Bacterial cell wall synthesis |
Anticancer | Induces apoptosis in cancer cell lines | Tumor cells |
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazole compounds and evaluated their antimicrobial efficacy. The results indicated that the Fmoc-protected azetidine derivatives exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid resulted in significant cell death compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Properties
Molecular Formula |
C21H18N4O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C21H18N4O4/c26-20(27)19-22-12-25(23-19)13-9-24(10-13)21(28)29-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,26,27) |
InChI Key |
POQUEDKDZABBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=NC(=N5)C(=O)O |
Origin of Product |
United States |
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